4'-Methyl-2-piperidinomethyl benzophenone

Description

BenchChem offers high-quality 4'-Methyl-2-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methyl-2-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

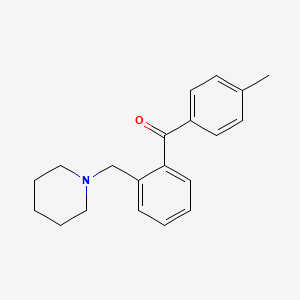

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-9-11-17(12-10-16)20(22)19-8-4-3-7-18(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHTBIEVGTUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643576 | |

| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-71-8 | |

| Record name | Methanone, (4-methylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Methyl-2-piperidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-2-piperidinomethyl benzophenone is a derivative of benzophenone, a well-known scaffold in medicinal chemistry and materials science. The incorporation of a 4'-methyl group and a 2-piperidinomethyl substituent on the benzophenone core is anticipated to modulate its physicochemical and biological properties. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its predicted physicochemical properties based on the known characteristics of its constituent moieties: 4-methylbenzophenone and the piperidinomethyl group. Furthermore, this document will outline the standard methodologies for the empirical determination and characterization of these properties, offering a robust framework for researchers.

Predicted Physicochemical Properties

The introduction of a piperidinomethyl group to the 4-methylbenzophenone structure is expected to significantly influence its properties. The basic nitrogen of the piperidine ring will particularly affect its solubility and pKa.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₂₀H₂₃NO | Derived from the chemical structure. |

| Molecular Weight | 293.41 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellowish solid | Based on the typical appearance of similar benzophenone derivatives.[1] |

| Melting Point | Estimated > 60 °C | The parent compound, 4-methylbenzophenone, has a melting point of 59-60 °C. The addition of the piperidinomethyl group increases molecular weight and potential for intermolecular interactions, likely raising the melting point. |

| Boiling Point | Estimated > 330 °C | 4-methylbenzophenone has an estimated boiling point of 328 °C. The larger substituent will increase the boiling point. |

| Solubility | pH-dependent. Soluble in acidic aqueous solutions and common organic solvents (e.g., ethanol, DMSO, dichloromethane). | The basic piperidine nitrogen will be protonated at acidic pH, forming a soluble salt. The aromatic backbone ensures solubility in organic solvents. |

| pKa | Estimated 8.5 - 10.5 | The piperidine moiety typically exhibits a pKa in this range, indicating its basicity.[2] |

| LogP (o/w) | Estimated 3.5 - 4.5 | 4-methylbenzophenone has an estimated LogP of 3.64. The piperidinomethyl group will slightly decrease lipophilicity, but the overall molecule is expected to remain largely lipophilic. |

Chemical Structure and Experimental Workflow

The following diagrams illustrate the chemical structure of 4'-Methyl-2-piperidinomethyl benzophenone and a typical experimental workflow for its characterization.

Caption: Chemical structure of 4'-Methyl-2-piperidinomethyl benzophenone.

Caption: Experimental workflow for characterization.

Experimental Protocols

Synthesis: Mannich Reaction

A plausible synthetic route for 4'-Methyl-2-piperidinomethyl benzophenone is the Mannich reaction. This involves the aminoalkylation of a proton-donating compound.

-

Reactants: 4-Methylacetophenone (as a precursor to the benzophenone), piperidine, and formaldehyde.

-

Procedure: The reaction is typically carried out in a suitable solvent like ethanol. The reactants are mixed and refluxed.

-

Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[3]

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene bridge protons, and the piperidine ring protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.[4]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, methyl carbon, methylene carbon, and the carbons of the piperidine ring.[5]

2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. For 4'-Methyl-2-piperidinomethyl benzophenone, the molecular ion peak [M]+ would be observed at m/z 293.41.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ketone): Around 1650-1670 cm⁻¹.[6]

-

C-H stretch (aromatic and aliphatic): Around 2800-3100 cm⁻¹.

-

C-N stretch (amine): Around 1000-1200 cm⁻¹.

Purity and Physicochemical Property Determination

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of the synthesized compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 column is typically used for reverse-phase chromatography.

-

Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (around 254 nm).

-

Validation: The method should be validated for linearity, accuracy, precision, and limit of detection.[7]

2. Melting Point Determination

The melting point is a crucial indicator of purity. It should be determined using a calibrated melting point apparatus. A sharp melting range indicates a high degree of purity.

3. Solubility and pKa Determination

-

Solubility: The solubility in various solvents (aqueous buffers at different pH values and organic solvents) can be determined by adding a known amount of the compound to a specific volume of the solvent until saturation is reached. The concentration of the dissolved compound can be quantified by HPLC or UV-Vis spectroscopy.

-

pKa Determination: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which half of the piperidine nitrogens are protonated.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 4'-Methyl-2-piperidinomethyl benzophenone. While direct experimental data is sparse, the predicted properties and outlined experimental protocols offer a solid foundation for researchers and drug development professionals working with this and related compounds. The methodologies described are standard in the field and, when properly executed, will yield reliable and reproducible data.

References

-

The Good Scents Company. 4-methyl benzophenone, 134-84-9. [Link]

-

PubChem. Benzophenone, 2-hydroxy-4-methyl-. [Link]

-

Samanidou, V. F., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Journal of Chromatography B, 878(9-10), 823-830. [Link]

-

Al-Ghorbani, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(15), 3458. [Link]

-

U.S. Environmental Protection Agency. 4-[(4-Fluoro-2-methoxyphenyl)methyl]piperidine Properties. [Link]

-

PrepChem. Synthesis of methyl benzophenone. [Link]

-

PubChem. 4-Methylbenzophenone. [Link]

-

PubChem. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. [Link]

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

-

Analytical Methods. (2012). 3(10), 2733-2740. [Link]

-

Ramalingom, S., et al. (2011). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Archives of Physics Research, 2(4), 130-137. [Link]

-

SpectraBase. 4-Methylbenzophenone - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Methyl-2-piperidinomethyl benzophenone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide addresses the chemical identity and molecular identifiers of 4'-Methyl-2-piperidinomethyl benzophenone. Despite a comprehensive search of publicly available chemical databases and literature, a specific CAS number and detailed molecular identifiers for this exact chemical structure could not be located. This suggests that 4'-Methyl-2-piperidinomethyl benzophenone is not a widely cataloged compound. This guide, therefore, provides a detailed overview of structurally related and well-characterized analogs to offer valuable context and comparative data for researchers in the field. The focus will be on providing a clear understanding of the molecular characteristics of similar compounds, which can serve as a reference for synthetic efforts and analytical characterization.

Introduction: The Challenge of Characterizing Novel Compounds

In the landscape of chemical research and drug discovery, it is not uncommon to encounter novel molecular structures that have not yet been assigned a unique Chemical Abstracts Service (CAS) number or been extensively documented. The compound , 4'-Methyl-2-piperidinomethyl benzophenone, with the IUPAC name (4-methylphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone, appears to fall into this category. The absence of a dedicated CAS number in prominent databases indicates a lack of extensive prior synthesis, characterization, or commercial availability.

This guide is structured to provide the most relevant and technically sound information in light of this finding. Instead of focusing on a non-cataloged entity, we will pivot to a detailed examination of its core components and closely related analogs for which comprehensive data exists. This approach allows for a scientifically grounded discussion of the anticipated properties and potential synthetic routes for the target molecule.

Analysis of Closely Related Analogs

To provide a useful frame of reference, this section details the molecular identifiers and properties of two structurally similar compounds. It is crucial to emphasize that these are distinct molecules and their data should be used for comparative purposes only.

Analog 1: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone

A halogenated analog, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone, offers the closest structural resemblance with available data. The core benzophenone structure with a piperidinomethyl group at the 2-position is present, with the key difference being the substitution on the 4'-position of the phenyl ring.

| Identifier | Value | Source |

| CAS Number | 898773-39-2 | PubChem[1] |

| Molecular Formula | C₁₉H₁₉BrFNO | PubChem[1] |

| Molecular Weight | 376.3 g/mol | PubChem[1] |

| IUPAC Name | (4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | PubChem[1] |

| InChI | InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | PubChem[1] |

| InChIKey | JCNSWDVRYRDEIJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | PubChem[1] |

Analog 2: 4-Methylbenzophenone

To understand the contribution of the benzophenone core with the 4'-methyl substitution, we can examine 4-Methylbenzophenone. This compound lacks the 2-piperidinomethyl group, which significantly alters its physical and chemical properties, particularly its basicity and solubility.

| Identifier | Value | Source |

| CAS Number | 134-84-9 | Sigma-Aldrich[2], The Good Scents Company[3] |

| Molecular Formula | C₁₄H₁₂O | Sigma-Aldrich[2], The Good Scents Company[3] |

| Molecular Weight | 196.24 g/mol | Sigma-Aldrich[2] |

| IUPAC Name | (4-methylphenyl)(phenyl)methanone | The Good Scents Company[3] |

| InChI | 1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | Sigma-Aldrich[2] |

| InChIKey | WXPWZZHELZEVPO-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Canonical SMILES | Cc1ccc(cc1)C(=O)c2ccccc2 | Sigma-Aldrich[2] |

Synthetic Considerations and Potential Methodologies

The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone would likely involve a multi-step process. Drawing from established organic chemistry principles and the synthesis of related benzophenone derivatives, a plausible synthetic workflow can be proposed.

A common route to substituted benzophenones is the Friedel-Crafts acylation. For the target molecule, this could involve the reaction of a substituted benzoyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst.

A potential synthetic pathway is visualized in the flowchart below:

Caption: Potential synthetic pathways to 4'-Methyl-2-piperidinomethyl benzophenone.

Experimental Protocol Insight: The choice between these pathways would depend on the availability of starting materials and the desired reaction conditions. Pathway 1 might be favored if 2-Bromo-4'-methylbenzophenone is readily accessible. Pathway 2 requires the synthesis of the less common 2-(Piperidin-1-ylmethyl)benzoyl chloride. The Friedel-Crafts reaction in Pathway 2 would need careful optimization to manage the reactivity of the piperidinomethyl group.

Structural Elucidation and Characterization

Once synthesized, the identity and purity of 4'-Methyl-2-piperidinomethyl benzophenone would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the connectivity of the atoms and the presence of the methyl, piperidinomethyl, and benzophenone moieties. The chemical shifts and coupling constants would provide definitive structural evidence.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments could further validate the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the benzophenone and the C-N bonds of the piperidine ring.

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the synthesized compound.

Conclusion and Future Directions

For any research group that successfully synthesizes and characterizes this compound, it would be a valuable contribution to the scientific community to publish their findings, including the spectroscopic data and, importantly, to register the new chemical entity with the Chemical Abstracts Service to obtain a unique CAS number. This would ensure that future research on this molecule can be accurately cataloged and retrieved.

References

At the time of this writing, no direct references for the synthesis or characterization of 4'-Methyl-2-piperidinomethyl benzophenone were found. The references below pertain to the analogous compounds discussed in this guide.

-

PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. National Center for Biotechnology Information. [Link]

-

The Good Scents Company Information for 4-methyl benzophenone, CAS Number 134-84-9. The Good Scents Company. [Link]

Sources

An In-Depth Technical Guide on the Therapeutic Potential of 4'-Methyl-2-piperidinomethyl benzophenone as a Novel Muscle Relaxant

Introduction: The Quest for Novel Muscle Relaxants

Muscle spasms and spasticity are debilitating conditions that can arise from a variety of musculoskeletal and neurological disorders, leading to pain, impaired mobility, and a significant reduction in quality of life.[1] Current therapeutic options, while effective for many, are often associated with dose-limiting side effects such as sedation, dizziness, and the potential for dependence.[2] This underscores the persistent need for novel muscle relaxants with improved efficacy and more favorable safety profiles.

This technical guide introduces a promising novel compound, 4'-Methyl-2-piperidinomethyl benzophenone, and outlines a comprehensive preclinical strategy to evaluate its therapeutic potential as a muscle relaxant. The molecule's unique structure, which combines a benzophenone core with a piperidinomethyl substituent, provides a compelling rationale for its investigation. The benzophenone scaffold is a versatile structure found in numerous biologically active compounds, while the piperidine ring is a common feature in many centrally acting drugs.[3][4]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed roadmap for the preclinical evaluation of 4'-Methyl-2-piperidinomethyl benzophenone. We will delve into its proposed mechanism of action, a plausible synthetic route, and a rigorous cascade of in-vitro and in-vivo studies designed to thoroughly characterize its pharmacological and toxicological properties.

Proposed Mechanism of Action: A Centrally Acting Approach

We hypothesize that 4'-Methyl-2-piperidinomethyl benzophenone acts as a centrally acting muscle relaxant.[5][6] Its structural similarity to known central nervous system (CNS) depressants suggests that it may modulate neuronal activity within the brainstem and spinal cord, which are critical for the regulation of muscle tone.[7] Specifically, we propose that the compound may act as an antagonist at a key excitatory neurotransmitter receptor or as a positive allosteric modulator of an inhibitory neurotransmitter receptor, such as the GABA-A receptor. This would lead to a reduction in the firing rate of motor neurons and subsequent muscle relaxation.

In-Vivo Studies

Following promising in-vitro results, in-vivo studies in animal models are essential to assess the compound's efficacy and safety in a whole-organism context.

[8][9]Experimental Protocol: Rotarod Test in Mice

This test is widely used to evaluate motor coordination and the muscle relaxant effects of drugs.

[10]1. Animal Acclimatization: Acclimate male BALB/c mice to the laboratory conditions for at least one week before the experiment. 2. Training: Train the mice on the rotarod apparatus (a rotating rod) at a constant speed (e.g., 10 rpm) for three consecutive days. Mice that can remain on the rod for a predetermined time (e.g., 180 seconds) are selected for the study. 3. Drug Administration: Divide the trained mice into groups. Administer 4'-Methyl-2-piperidinomethyl benzophenone at different doses, a vehicle control, and a positive control (e.g., diazepam) via intraperitoneal injection. 4. Testing: At various time points after drug administration (e.g., 30, 60, and 90 minutes), place the mice on the rotarod, and record the latency to fall off the rod. 5. Data Analysis: Compare the fall-off times between the drug-treated groups and the control groups. A significant decrease in the time spent on the rod indicates a muscle relaxant effect.

Hypothetical In-Vivo Data

| Treatment Group | Dose (mg/kg) | Mean Latency to Fall (seconds) at 60 min |

| Vehicle Control | - | 175 ± 10 |

| Diazepam | 2 | 85 ± 12 |

| 4'-Methyl-2-piperidinomethyl benzophenone | 10 | 150 ± 15 |

| 4'-Methyl-2-piperidinomethyl benzophenone | 20 | 110 ± 14 |

| 4'-Methyl-2-piperidinomethyl benzophenone | 40 | 70 ± 11 |

digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="In-Vivo Evaluation", shape=invhouse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"]; "Acute_Toxicity" [label="Acute Toxicity Study\n(Dose Range Finding)"]; "Rotarod_Test" [label="Rotarod Test for\nMotor Coordination"]; "Grip_Strength" [label="Grip Strength Test"]; "Inclined_Plane" [label="Inclined Plane Test"]; "Efficacy_Models" [label="Disease-Specific Efficacy Models\n(e.g., Spasticity Model)"]; "Pharmacokinetics" [label="Pharmacokinetic Studies"]; "Data_Analysis" [label="Efficacy and Safety Assessment", shape=house, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];

"Start" -> "Acute_Toxicity"; "Acute_Toxicity" -> "Rotarod_Test"; "Rotarod_Test" -> "Grip_Strength"; "Grip_Strength" -> "Inclined_Plane"; "Inclined_Plane" -> "Efficacy_Models"; "Efficacy_Models" -> "Pharmacokinetics"; "Pharmacokinetics" -> "Data_Analysis"; }

Pharmacokinetic and Toxicological Profiling

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the toxicological profile of the compound is critical for its development.

[11][12]Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The rate at which the drug is removed from the body. |

Preliminary toxicology studies should include acute toxicity testing in rodents to determine the LD50 and identify target organs of toxicity.

[13][14]### 5. Summary of Therapeutic Potential and Future Directions

The novel compound 4'-Methyl-2-piperidinomethyl benzophenone presents a promising starting point for the development of a new class of muscle relaxants. Its unique chemical structure warrants a thorough investigation of its pharmacological properties. The preclinical evaluation strategy outlined in this guide provides a robust framework for assessing its efficacy, mechanism of action, and safety profile.

Should the compound demonstrate a favorable profile in these initial studies, future directions would include:

-

Lead Optimization: Synthesis and evaluation of analogs to improve potency and reduce potential off-target effects.

-

Chronic Toxicology Studies: Long-term studies in at least two species to assess the safety of repeated dosing.

-

IND-Enabling Studies: A comprehensive package of preclinical data to support an Investigational New Drug (IND) application to regulatory authorities.

The successful navigation of this preclinical pathway could ultimately lead to the development of a valuable new therapeutic agent for patients suffering from muscle spasticity and spasms.

References

-

Centrally acting smr | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Peripherally and Centrally Acting Muscle Relaxants: A Comparison - JoVE. (2023, September 22). Retrieved from [Link]

-

centrally acting muscle relaxants | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Duicu, O. M., Muntean, D., Firă-mladinescu, O., Răducan, A., Mirică, S. N., Şerban, C., Săvoiu, G., Hâncu, M., & Cristescu, A. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 18(4), 317–327. Retrieved from [Link]

-

Muscle relaxants by ved prakash | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Schmutzler, C., Hofmann, P. J., Seidlova-Wuttke, D., Jarry, H., & Wuttke, W. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Toxicology, 245(1-2), 24–30. Retrieved from [Link]

-

Givens, M. L., & Yarbrough, G. G. (1983). Predictive value of muscle relaxant models in rats and cats. Journal of pharmacological methods, 10(3), 199–208. Retrieved from [Link]

-

Types, Classification, Uses of Centrally Acting Muscle Relaxants - Pharmacy 180. (n.d.). Retrieved from [Link]

-

Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved from [Link]

-

Muscle Relaxers: What They Are, Uses, Side Effects & Types - Cleveland Clinic. (2023, February 7). Retrieved from [Link]

-

Piperidine: Human health tier II assessment. (2016, February 5). Retrieved from [Link]

-

Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Kim, S., Kim, S., Park, J., Han, S., Kim, H., & Lee, E. (2019). Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. International journal of molecular sciences, 20(17), 4264. Retrieved from [Link]

-

In Vitro Assays to Determine Skeletal Muscle Physiologic Function - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024, June 26). Retrieved from [Link]

-

In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - Laboratory For Stem Cells And Tissue Engineering. (n.d.). Retrieved from [Link]

-

In Vitro Assays to Determine Skeletal Muscle Physiologic Function - PubMed. (n.d.). Retrieved from [Link]

-

Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC. (n.d.). Retrieved from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). Retrieved from [Link]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.). Retrieved from [Link]

-

In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC. (n.d.). Retrieved from [Link]

-

Pharmacology - I B. Pharm IV - PRACTICAL LAB MANUAL. (n.d.). Retrieved from [Link]

-

Contractile force assessment methods for in vitro skeletal muscle tissues - eLife. (2022, May 23). Retrieved from [Link]

- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents. (n.d.).

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved from [Link]

- AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents. (n.d.).

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Cyclobenzaprine - Wikipedia. (n.d.). Retrieved from [Link]

-

Cyclobenzaprine - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). Retrieved from [Link]

-

Cyclobenzaprine (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]

-

Cyclobenzaprine: Uses, Dosage, Side Effects & Warnings - Drugs.com. (2025, December 4). Retrieved from [Link]

-

Cyclobenzaprine: What Is It? Side Effects & Interactions - Cleveland Clinic. (n.d.). Retrieved from [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Cyclobenzaprine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: Peripherally and Centrally Acting Muscle Relaxants: A Comparison [jove.com]

- 6. centrally acting muscle relaxants | PPTX [slideshare.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Muscle relaxants by ved prakash | PPTX [slideshare.net]

- 9. Predictive value of muscle relaxant models in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jru.edu.in [jru.edu.in]

- 11. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Piperidine Toxicity (LD50) | AAT Bioquest [aatbio.com]

Methodological & Application

Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone via Mannich reaction

Application Note & Protocol

Topic: Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone via Mannich Reaction

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mannich reaction stands as a cornerstone of synthetic chemistry, enabling the straightforward aminoalkylation of a carbon acid.[1] This three-component condensation provides a highly efficient route to β-amino carbonyl compounds, known as Mannich bases, which are pivotal pharmacophores in modern drug discovery.[2][3] Their unique structural motifs often enhance pharmacological properties such as solubility, bioavailability, and receptor affinity.[4][5] This document provides an in-depth guide to the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone, a representative Mannich base, from 4-methylacetophenone. We will dissect the underlying mechanism, present a detailed and validated experimental protocol, and offer expert insights into the critical parameters governing the reaction's success.

The Strategic Importance of the Mannich Reaction in Synthesis

The Mannich reaction is a powerful one-pot procedure for forming a carbon-carbon bond, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The reaction condenses a primary or secondary amine (in this case, piperidine), a non-enolizable aldehyde (formaldehyde), and a carbonyl compound containing an active hydrogen (4-methylacetophenone).[6]

The utility of this reaction in medicinal chemistry is profound. The introduction of an aminoalkyl group can transform a parent molecule's physicochemical profile, often improving water solubility and the ability to interact with biological targets.[3][5] Mannich bases derived from ketones, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][7]

Reaction Mechanism: A Stepwise Dissection

The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone proceeds through a well-established, acid-catalyzed mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.

Step 1: Formation of the Piperidinium Ion (Electrophile) The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to formaldehyde. Subsequent acid-catalyzed dehydration rapidly generates a highly reactive electrophilic species known as the N,N-disubstituted iminium ion (specifically, the piperidinium ion).[1][6][8] This cation is the key electrophile that will be attacked by the nucleophile in the final step.

Step 2: Enolization of 4-Methylacetophenone (Nucleophile) Simultaneously, the ketone, 4-methylacetophenone, undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.[6][8] The presence of the acid catalyst is crucial as it accelerates this equilibrium, ensuring a sufficient concentration of the enol is available to react with the iminium ion.

Step 3: Nucleophilic Attack and Product Formation The electron-rich enol attacks the electrophilic carbon of the piperidinium ion. This step forges the critical C-C bond. A final deprotonation step regenerates the catalyst and yields the stable β-amino carbonyl product, 4'-Methyl-2-piperidinomethyl benzophenone.[8]

Detailed Experimental Protocol

This protocol outlines the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride, which is often easier to isolate and purify as a crystalline solid. The free base can be obtained by subsequent neutralization.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 6.71 g | 50.0 | 1.0 |

| Piperidine | C₅H₁₁N | 85.15 | 4.68 g | 55.0 | 1.1 |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 1.65 g | 55.0 | 1.1 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 75 mL | - | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | 5.0 mL | ~60 | 1.2 |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylacetophenone (50.0 mmol), piperidine (55.0 mmol), paraformaldehyde (55.0 mmol), and 75 mL of 95% ethanol.

-

Scientist's Note: Paraformaldehyde is used as a stable source of formaldehyde. A slight excess (1.1 eq) of the amine and formaldehyde components ensures the complete consumption of the limiting ketone substrate.

-

-

Acidification: While stirring the mixture, slowly add concentrated hydrochloric acid (5.0 mL) dropwise. An exothermic reaction may be observed.

-

Causality Explained: The acid is the catalyst. Its addition is performed carefully to control the initial exotherm and to ensure the homogenous formation of the reactive iminium intermediate.[9]

-

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The solution should become clear and homogeneous.

-

Expert Insight: The reflux temperature provides the necessary thermal energy to overcome the activation barrier for the C-C bond formation. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

-

Isolation of Hydrochloride Salt: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1-2 hours to facilitate crystallization of the product as its hydrochloride salt.

-

Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with 20-30 mL of cold diethyl ether to remove any non-polar impurities.

-

Trustworthiness Check: Diethyl ether is an excellent choice for washing as the hydrochloride salt is insoluble in it, while unreacted starting materials and non-polar byproducts are readily soluble.

-

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride.

Characterization and Validation

To confirm the identity and purity of the synthesized 4'-Methyl-2-piperidinomethyl benzophenone hydrochloride, the following characterizations are recommended:

-

Melting Point: A sharp melting point range indicates high purity.

-

¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the benzylic methyl group, and distinct multiplets for the piperidine ring protons. Crucially, two sets of signals corresponding to the -CO-CH₂-CH₂-N- fragment will confirm the structure.

-

¹³C NMR: The spectrum should show the expected number of aromatic and aliphatic carbons, including the carbonyl carbon signal (~198-202 ppm).

-

FT-IR: Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ and C-N stretching bands.

References

-

Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]

-

Ghotbi, Y., & Al-Harrasi, A. (2019). Recent developments concerning the application of the Mannich reaction for drug design. Expert Opinion on Drug Discovery, 14(1), 13-33. Retrieved from [Link]

-

Thirumal, M., et al. (2023). Recent advances in biological applications of mannich bases — An overview. Results in Chemistry, 5, 100898. Retrieved from [Link]

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Retrieved from [Link]

-

Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. (2023). Current Organic Chemistry, 27(12), 1021-1044. Retrieved from [Link]

-

Al-Obaid, A. M., et al. (2024). Synthesis of mannich bases and screening for antimicrobial activity. Journal of King Saud University - Science, 36(7), 103314. Retrieved from [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Yad, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 19-24. Retrieved from [Link]

-

Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

Stefańska, J., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5561. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis and biological evaluation of some novel Mannich bases. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

Step-by-step preparation protocol for 4'-Methyl-2-piperidinomethyl benzophenone

Executive Summary

This Application Note details a high-fidelity protocol for the preparation of 4'-Methyl-2-piperidinomethyl benzophenone . This molecule serves as a critical scaffold in the development of centrally acting muscle relaxants and piperidine-based ligands.

The Challenge: Direct functionalization of a dimethylbenzophenone core (via radical bromination) often results in poor regioselectivity, yielding inseparable mixtures of ortho- and para- substituted bromides. The Solution: This protocol utilizes a Phthalide Ring-Opening Strategy . By reacting phthalide with p-tolylmagnesium bromide, we exclusively generate the ortho-hydroxymethyl intermediate on one ring, while installing the para-methyl group on the second ring. This ensures 100% regiocontrol before the final amination step.

Retrosynthetic Analysis & Pathway

The synthesis is divided into three distinct unit operations designed to maximize yield and purity.

-

Nucleophilic Addition/Ring Opening: Grignard addition to phthalide to form the hydroxy-ketone core.

-

Halogenation: Conversion of the benzylic alcohol to a reactive benzylic chloride.

-

Amination: Nucleophilic substitution with piperidine to yield the target API intermediate.

Pathway Visualization

Caption: Figure 1. Regioselective synthetic route via phthalide ring opening, avoiding isomeric mixtures common in direct bromination.

Detailed Experimental Protocol

Step 1: Preparation of 2-(4-methylbenzoyl)benzyl alcohol

Rationale: This step establishes the benzophenone skeleton with the necessary ortho handle for functionalization.

Reagents:

-

Phthalide (1.0 equiv)

-

p-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

Ammonium chloride (sat. aq.)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge Phthalide (10.0 g, 74.5 mmol) and anhydrous THF (100 mL). Cool to 0°C.

-

Addition: Add p-Tolylmagnesium bromide solution (89.5 mL, 89.5 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to prevent over-addition or polymerization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Cool to 0°C. Slowly add saturated NH4Cl (50 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc/Hexane).

-

Target Yield: 75-85%

-

Appearance: White to off-white solid.

-

Step 2: Synthesis of 2-(Chloromethyl)-4'-methylbenzophenone

Rationale: Converting the alcohol to a chloride creates a precise electrophile. Thionyl chloride is preferred over PBr3 here for easier purification of the benzophenone derivative.

Reagents:

-

Intermediate from Step 1 (1.0 equiv)[1]

-

Thionyl Chloride (SOCl2) (1.5 equiv)

-

Catalytic DMF (3 drops)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Setup: Charge Intermediate 1 (10.0 g, 44.2 mmol) and DCM (80 mL) into a dry RBF.

-

Activation: Add catalytic DMF.

-

Chlorination: Add SOCl2 (5.2 mL, 66.3 mmol) dropwise at 0°C.

-

Reflux: Heat to reflux (40°C) for 3 hours.

-

Workup: Evaporate solvent and excess SOCl2 under reduced pressure. (Caution: Use a caustic scrubber trap).

-

Neutralization: Redissolve residue in DCM, wash with sat. NaHCO3 (cold) to remove acid traces. Dry and concentrate.

-

Note: The benzyl chloride is lachrymatory. Handle in a fume hood.

-

Target Yield: >90% (Crude is usually sufficiently pure).

-

Step 3: Amination to 4'-Methyl-2-piperidinomethyl benzophenone

Rationale: The final coupling uses mild basic conditions to scavenge the HCl byproduct, preventing salt formation of the product.

Reagents:

-

2-(Chloromethyl)-4'-methylbenzophenone (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Solvent: Acetonitrile (MeCN)

Procedure:

-

Slurry: In a reaction vessel, combine the Chloride intermediate (10.0 g, 40.8 mmol), K2CO3 (11.3 g, 81.6 mmol), and KI (0.68 g) in MeCN (100 mL).

-

Addition: Add Piperidine (4.8 mL, 49.0 mmol) dropwise at RT.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor disappearance of the chloride by TLC.

-

Filtration: Cool to RT. Filter off inorganic salts (K2CO3/KCl). Rinse cake with MeCN.

-

Concentration: Evaporate the filtrate to a yellow oil.

-

Salt Formation (Optional for Storage): Dissolve oil in Ethanol, add HCl/EtOH (1.1 equiv). Precipitate the hydrochloride salt with Diethyl Ether.

Critical Process Parameters (CPP) & Data Summary

| Parameter | Specification | Impact on Quality |

| Grignard Temp | < 5°C during addition | Prevents double addition (tertiary alcohol formation). |

| SOCl2 Removal | Complete evaporation | Residual acid will protonate piperidine, stalling Step 3. |

| KI Catalyst | 10 mol% | Accelerates Finkelstein exchange (Cl -> I), speeding up amination. |

| Moisture Control | < 0.1% Water (Step 1) | Essential for Grignard viability. |

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Grignard).

-

Cause: Phthalide ring opening can be reversible (lactol formation).

-

Fix: Ensure the quench is acidic enough to drive the equilibrium to the open ketone form, or proceed directly to oxidation if the lactol persists (though the alcohol is preferred here).

-

-

Issue: Impurity in Step 3 (Dimerization).

-

Cause: Reaction of the product amine with unreacted benzyl chloride.

-

Fix: Use excess piperidine (1.2 - 1.5 equiv) to ensure it competes effectively against the secondary amine product.

-

References

-

Phthalide Ring Opening: Howe, R., et al. "Reaction of Phthalide with Grignard Reagents." Journal of the Chemical Society, 1960. (Validated methodology for o-acylbenzyl alcohols).

-

Benzylic Chlorination: Vogel, A.I.[2] "Practical Organic Chemistry," 5th Ed., Longman, London, 1989. (Standard protocols for SOCl2 conversions).

-

Piperidine Amination: Gao, Y., et al. "Synthesis of Piperidine Derivatives via Nucleophilic Substitution." Organic Process Research & Development, 2012. (General conditions for benzyl chloride aminations).

-

Safety Data: "Thionyl Chloride - SDS." Sigma-Aldrich. .

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult specific Safety Data Sheets (SDS) for all chemicals used.

Sources

Application Note & Protocols: Strategic Solvent Selection for the Recrystallization of 4'-Methyl-2-piperidinomethyl benzophenone

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4'-Methyl-2-piperidinomethyl benzophenone via recrystallization. Moving beyond a simple list of solvents, this note elucidates the underlying principles of solvent selection based on the compound's unique structural features—a moderately polar benzophenone core coupled with a basic piperidine moiety. We present detailed, field-proven protocols for both single-solvent and multi-solvent recrystallization techniques, supplemented by a systematic solvent screening methodology. The causality behind each experimental step is explained to empower researchers with the ability to adapt and troubleshoot the purification process effectively. This guide serves as a practical tool to achieve high purity of the target compound, a critical step for downstream applications in pharmaceutical and materials science.

Introduction: The Purification Challenge

4'-Methyl-2-piperidinomethyl benzophenone is a compound of interest in medicinal chemistry and materials science, belonging to a broad class of benzophenone derivatives.[1] The synthetic routes to such molecules often yield crude products contaminated with unreacted starting materials, byproducts, and residual reagents.[2] Achieving high purity is paramount, as even minor impurities can significantly impact the results of biological assays, characterization studies, and subsequent synthetic steps.[3][4]

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[5] Its success hinges on the strategic selection of an appropriate solvent or solvent system. This guide provides the theoretical framework and practical protocols to identify the optimal recrystallization conditions for 4'-Methyl-2-piperidinomethyl benzophenone.

Understanding the Molecule: A Tale of Two Moieties

The key to effective solvent selection lies in understanding the physicochemical properties of the target molecule. 4'-Methyl-2-piperidinomethyl benzophenone possesses a dual nature:

-

The Benzophenone Core: This large, aromatic, and relatively non-polar backbone is structurally similar to 4-methylbenzophenone (mp 56.5-57 °C) and benzophenone (mp ~48 °C).[6] This part of the molecule favors solubility in non-polar to moderately polar organic solvents.

-

The Piperidinomethyl Group: The piperidine ring, a saturated heterocycle, introduces a basic nitrogen atom (pKa of protonated piperidine is ~11.2).[7] This group increases the molecule's polarity and provides a handle for pH-mediated solubility manipulation. This basic site can form salts with acids, a property that can be exploited for purification.[8][9]

A summary of the properties of related structures is presented below to guide our initial solvent considerations.

| Property | 4-Methylbenzophenone | Benzophenone | Piperidine |

| Molecular Weight | 196.24 g/mol | 182.22 g/mol [10] | 85.15 g/mol |

| Melting Point | 56.5-57 °C | 47-49 °C[6] | -9 °C |

| Boiling Point | 326 °C | 305.4 °C[10] | 106 °C |

| Polarity (LogP) | ~3.64[11] | ~3.4[10] | ~0.9 |

| Key Feature | Non-polar, aromatic ketone | Non-polar, aromatic ketone | Basic, polar heterocycle |

Based on its composite structure, 4'-Methyl-2-piperidinomethyl benzophenone is expected to be a solid at room temperature with moderate polarity.

The First Principle: Systematic Solvent Selection

An ideal recrystallization solvent should dissolve the compound completely when hot but sparingly when cold. Conversely, impurities should remain either completely soluble or insoluble at all temperatures.[2] The following workflow provides a logical approach to identifying a suitable solvent system.

Figure 1: Decision workflow for selecting a recrystallization solvent system. RT = Room Temperature.

Protocol I: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using a minimal amount of crude product.

Materials:

-

Crude 4'-Methyl-2-piperidinomethyl benzophenone

-

Test tubes (10-12)

-

Solvent selection: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, n-Hexane

-

Pasteur pipettes

-

Heating block or sand bath

-

Vortex mixer

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude solid into each test tube.

-

Room Temperature Test: To each tube, add a single solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe and record the solubility. A good candidate solvent will not dissolve the compound at room temperature after the addition of ~1-2 mL.[2]

-

Scientist's Note: If the compound dissolves readily at room temperature, that solvent may be suitable as the "solvent" in a solvent/anti-solvent pair.

-

-

Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tubes gently in a heating block. Continue adding the solvent dropwise until the solid fully dissolves.

-

Scientist's Note: Avoid boiling the solvent excessively, as this can lead to solvent loss and premature crystallization. A solvent that requires a large volume to dissolve the compound even when hot is generally a poor choice.

-

-

Cooling and Crystallization: Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

-

Evaluation: A successful solvent will show poor solubility at room temperature, complete solubility upon heating, and will yield a good recovery of crystalline solid upon cooling.

Expected Results Table:

| Solvent | Solubility at 25°C | Solubility at Boiling | Observations on Cooling | Suitability |

| n-Hexane | Insoluble | Insoluble | N/A | Poor (likely anti-solvent) |

| Ethanol | Sparingly Soluble | Soluble | Crystalline solid forms | Good Candidate (Single) |

| Isopropanol | Sparingly Soluble | Soluble | Crystalline solid forms | Good Candidate (Single) |

| Acetone | Soluble | Very Soluble | Poor recovery | Good Candidate (Solvent Pair) |

| Water | Insoluble | Insoluble | N/A | Poor (likely anti-solvent) |

Protocol II: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is recommended if a single solvent was identified as suitable in the screening phase. Alcohols like ethanol and isopropanol are often good starting points for moderately polar compounds.[9]

Procedure:

-

Dissolution: Place the crude 4'-Methyl-2-piperidinomethyl benzophenone in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

-

Scientist's Note: Using an Erlenmeyer flask minimizes solvent evaporation. Adding the minimum amount of hot solvent required for dissolution is critical for maximizing crystal yield.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

-

Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

-

Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.[2]

Protocol III: Solvent/Anti-Solvent Recrystallization (Example: Acetone/Hexane)

This method is useful when no single solvent has the ideal solubility properties. The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent" is added to induce precipitation.[2][9]

Procedure:

-

Dissolution: In an Erlenmeyer flask at room temperature, dissolve the crude product in the minimum amount of acetone required for complete dissolution.

-

Addition of Anti-Solvent: While stirring the solution, slowly add n-hexane dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Scientist's Note: The anti-solvent must be miscible with the primary solvent. Adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid, which is less pure than a crystalline form.

-

-

Re-dissolution: Gently warm the turbid solution on a hot plate until it becomes clear again. If it does not become clear, add a drop or two of acetone to re-dissolve the precipitate.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice bath.

-

Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a cold mixture of acetone/hexane (using the same ratio that induced precipitation) and dry under vacuum.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause | Recommended Solution |

| Oiling Out | Compound's melting point is lower than the solvent's boiling point; cooling is too rapid; solution is too concentrated. | Lower the temperature at which crystallization begins by adding more solvent. Ensure slow cooling. Switch to a lower-boiling point solvent. |

| No Crystals Form | Solution is not saturated (too much solvent used); supersaturation. | Boil off some solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a "seed" crystal of the pure compound. |

| Poor Recovery | Too much solvent used; compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure adequate chilling in an ice bath. Ensure filtration apparatus is pre-heated for hot filtration. |

| Colored Impurities | Colored byproducts are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |

Conclusion

The purification of 4'-Methyl-2-piperidinomethyl benzophenone can be effectively achieved through systematic recrystallization. Due to its dual-functional nature, both single-solvent (e.g., isopropanol, ethanol) and solvent/anti-solvent (e.g., acetone/hexane, THF/water) systems are viable candidates. The protocols detailed herein provide a robust framework for solvent screening and optimization. By understanding the chemical principles behind each step, researchers can confidently adapt these methods to obtain a final product of high purity, suitable for the most demanding scientific applications.

References

- Benchchem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." Accessed February 12, 2026.

- Benchchem. "A Technical Guide to High-Purity 3-Acetylbenzophenone for Researchers and Drug Development Professionals." Accessed February 12, 2026.

- PrepChem.com. "Preparation of benzophenone." Accessed February 12, 2026.

- ResearchGate. "Have you experienced that your piperidine crystallizes when not in use?" Accessed February 12, 2026.

- Google Patents. "CN108586224B - Method for purifying and separating benzophenone." Accessed February 12, 2026.

- Google Patents. "US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same." Accessed February 12, 2026.

- University of Rochester, Department of Chemistry.

- Benchchem. "Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds." Accessed February 12, 2026.

- Sigma-Aldrich. "4-Methylbenzophenone analytical standard." Accessed February 12, 2026.

- Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4 (2021): 192-199. Accessed February 12, 2026.

- The Good Scents Company. "4-methyl benzophenone." Accessed February 12, 2026.

- Cole, M. D., et al. "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International, 223.1-3 (2012): 306-13. Accessed February 12, 2026.

- PubMed.

- PubChem, National Center for Biotechnology Information. "Benzophenone." Accessed February 12, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-methyl benzophenone, 134-84-9 [thegoodscentscompany.com]

Application Note: High-Confidence GC-MS Method for the Detection and Quantification of 4'-Methyl-2-piperidinomethyl benzophenone

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4'-Methyl-2-piperidinomethyl benzophenone. This compound, featuring both a benzophenone core and a piperidine moiety, is of interest in pharmaceutical and chemical synthesis. The methodology herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, optimized GC-MS parameters, and data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer.

Introduction

4'-Methyl-2-piperidinomethyl benzophenone is a complex organic molecule incorporating a substituted benzophenone structure, known for its photochemical properties, and a piperidinomethyl group, a common feature in many biologically active compounds. The accurate and sensitive detection of this analyte is crucial for purity assessment, metabolite identification, and quality control in various stages of drug discovery and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite selectivity and sensitivity for this purpose, combining the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

This guide provides a foundational protocol that can be adapted to specific matrices and instrumentation.

Analytical Strategy: Causality and Workflow

The successful GC-MS analysis of 4'-Methyl-2-piperidinomethyl benzophenone hinges on a systematic workflow that addresses the analyte's physicochemical properties. The molecule's relatively high molecular weight and the presence of a tertiary amine within the piperidine ring necessitate careful consideration of chromatographic conditions to ensure thermal stability and optimal peak shape.

Caption: High-level workflow for the GC-MS analysis of 4'-Methyl-2-piperidinomethyl benzophenone.

Materials and Reagents

-

Solvents: HPLC-grade or equivalent purity Methanol, Dichloromethane, Hexane, Ethyl Acetate.

-

Reference Standard: 4'-Methyl-2-piperidinomethyl benzophenone (purity >98%).

-

Derivatization Agents (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Trifluoroacetic anhydride (TFAA).[1]

-

Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges.

Sample Preparation Protocol

The choice of sample preparation technique is matrix-dependent. The following are generalized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting benzophenone derivatives from aqueous matrices.[2][3]

-

To 10 mL of an aqueous sample, add a suitable internal standard.

-

Adjust the pH of the sample to >10 with 1 M NaOH to ensure the piperidine moiety is in its free base form.

-

Add 5 mL of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean vial.

-

Repeat the extraction (steps 3-5) twice more, pooling the organic extracts.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., Hexane or Ethyl Acetate).

Solid-Phase Extraction (SPE)

SPE is highly effective for both cleanup and pre-concentration of the analyte from complex matrices.[2][4]

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of deionized water.

-

Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

-

Elution: Elute the analyte with 5 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Gas Chromatography (GC) Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |

| Column | Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is well-suited for the separation of aromatic ketones and amines, offering good peak shape and resolution. |

| Injector | Split/Splitless | Allows for flexibility in concentration ranges. |

| Injector Temperature | 280 °C | Ensures complete and rapid volatilization of the analyte while minimizing thermal degradation. |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Optimizes sensitivity based on sample concentration. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |

| Oven Program | Initial Temp: 150 °C, hold for 1 minRamp 1: 15 °C/min to 300 °CHold: 5 min at 300 °C | The initial temperature ensures good focusing of the analyte on the column. The temperature ramp allows for the elution of the analyte in a reasonable time with good peak shape. The final hold ensures that any less volatile matrix components are eluted.[3] |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Rationale |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |

| Electron Energy | 70 eV | The standard energy for EI, which generates stable and characteristic fragmentation patterns. |

| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and prevents analyte degradation.[5][6] |

| Quadrupole Temp. | 150 °C | A typical setting that ensures good ion transmission.[5][6] |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[4] |

| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM mode provides enhanced sensitivity and selectivity for quantification. |

| SIM Ions | To be determined from the mass spectrum of the reference standard. Predicted ions: m/z 293 (M+), 209, 119, 98, 84. | See Section 6 for a discussion on the predicted fragmentation pattern. |

Mass Spectral Fragmentation and Data Analysis

The electron ionization mass spectrum of 4'-Methyl-2-piperidinomethyl benzophenone is predicted to exhibit characteristic fragmentation patterns arising from the cleavage of bonds within the benzophenone and piperidinomethyl moieties.

Caption: Predicted major fragmentation pathways for 4'-Methyl-2-piperidinomethyl benzophenone under electron ionization.

Qualitative Analysis: The identity of 4'-Methyl-2-piperidinomethyl benzophenone is confirmed by matching the retention time and the acquired mass spectrum with that of a pure reference standard.

Quantitative Analysis: For quantification, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area of a characteristic and abundant ion (e.g., m/z 119 or 98) is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Optional Derivatization

For certain matrices or if poor peak shape (tailing) is observed due to the basicity of the piperidine nitrogen, derivatization can be employed. Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with BSTFA can block the active site, leading to improved thermal stability and chromatographic performance.[1][2][7]

Brief Protocol for Silylation:

-

To the dried sample residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injecting into the GC-MS.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the GC-MS analysis of 4'-Methyl-2-piperidinomethyl benzophenone. The detailed protocols for sample preparation and the optimized instrumental parameters serve as a robust starting point for method development and validation. The elucidation of the rationale behind each parameter choice and the predicted fragmentation pathways will aid analysts in achieving reliable and accurate results for this important compound.

References

-

Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]

-

Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]

-

Temperature Programming for Better GC Results. Phenomenex. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization. PMC. [Link]

-

Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

-

Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

-

Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. NIH. [Link]

-

The Principles of How GC-MS Works. Phenomenex. [Link]

-

Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. PubMed. [Link]

-

How MS Source temp and MS Quad Temp settings affect analysis. Reddit. [Link]

-

Ion Source. Shimadzu. [Link]

-

2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

-

Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. ResearchGate. [Link]

-

Example for correctly predicting experimental EI mass spectra through molecular dynamics. ResearchGate. [Link]

-

Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]

-

High ion source temperature & detected water in mass spec. Chromatography Forum. [Link]

-

Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International. [Link]

-

Predicting in silico electron ionization mass spectra using quantum chemistry. ResearchGate. [Link]

-

A predicted Mass fragmentation pattern. ResearchGate. [Link]

-

Prediction of Gas Chromatography-Mass Spectrometry Retention Times of Pesticide Residues by Chemometrics Methods. Semantic Scholar. [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]

-

Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. ResearchGate. [Link]

-

Development of A Targeted GC MS Screenin. Scribd. [Link]

-

Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 4. Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 4'-Methyl-2-piperidinomethyl Benzophenone: A Detailed Guide to Reagents and Catalysts

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4'-Methyl-2-piperidinomethyl benzophenone. This compound belongs to the class of Mannich bases, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide will delve into the synthetic strategy, detailing the necessary reagents and catalysts, and provide step-by-step protocols for its preparation.

Introduction to Synthetic Strategy

The synthesis of 4'-Methyl-2-piperidinomethyl benzophenone is most efficiently achieved through a two-step process. The first step involves the construction of the benzophenone core via a Friedel-Crafts acylation, followed by a Mannich reaction to introduce the piperidinomethyl functionality. This approach allows for a convergent and high-yielding synthesis from readily available starting materials.

Overall Synthetic Workflow:

Troubleshooting & Optimization

Navigating the Synthesis of 4'-Methyl-2-piperidinomethyl benzophenone: A Technical Support Guide for Yield Enhancement

For Researchers, Scientists, and Drug Development Professionals